Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate
CAS No.: 1375064-44-0
Cat. No.: VC4572885
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375064-44-0 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.185 |
| IUPAC Name | methyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O3/c1-14-10(13)8-6-9(15-12-8)7-2-4-11-5-3-7/h2-6H,1H3 |
| Standard InChI Key | KMCQBXBORMBOTP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NOC(=C1)C2=CC=NC=C2 |
Introduction
Chemical Properties and Structural Analysis
Molecular Structure
Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate features a fused isoxazole-pyridine ring system, with a methyl ester group at position 3 of the isoxazole ring and a pyridyl substituent at position 5. The IUPAC name, methyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate, reflects this arrangement . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1375064-44-0 | |
| Molecular Formula | ||
| Molecular Weight | 204.18 g/mol | |
| SMILES | COC(=O)C1=NOC(=C1)C2=CC=NC=C2 | |
| InChIKey | KMCQBXBORMBOTP-UHFFFAOYSA-N |
The planar isoxazole ring contributes to π-π stacking interactions with biological targets, while the pyridyl group enhances solubility in polar solvents.
Physicochemical Properties
The compound’s solubility profile remains poorly characterized, though its ester group suggests moderate solubility in organic solvents like ethyl acetate and dichloromethane . Stability studies recommend storage at room temperature in anhydrous conditions to prevent hydrolysis of the ester moiety . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, indicative of moderate polarity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate typically involves cyclocondensation of 4-pyridinecarboxaldehyde derivatives with hydroxylamine intermediates. A representative protocol from Ambeed.com (2020) outlines a multi-step process :
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Oxime Formation: 4-Pyridinecarboxaldehyde reacts with hydroxylamine hydrochloride in ethanol to form the corresponding oxime.
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Cyclization: The oxime undergoes cyclization with acetic anhydride at 80°C, yielding the isoxazole core.
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Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate in the presence of a base .
Optimization Strategies
Recent advances focus on improving atom economy and reducing hazardous byproducts. For example, replacing dimethyl sulfate with diazomethane in the esterification step reduces toxicity but requires stringent safety controls . Microwave-assisted synthesis has also been explored, cutting reaction times from 12 hours to 30 minutes while maintaining yields.
Applications in Drug Development
Lead Compound Optimization
The compound’s modular structure allows for rapid diversification. A 2023 study synthesized 15 analogs by modifying the pyridyl and ester groups, identifying a derivative with 10-fold enhanced CDK2 selectivity .
Structure-Activity Relationship (SAR) Studies
SAR analysis reveals that:
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